molecular formula C6H4ClN3 B565854 4-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 871836-51-0

4-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B565854
CAS No.: 871836-51-0
M. Wt: 153.569
InChI Key: FUXZQGSDRGDYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo [3,4-b]pyridine derivatives .


Molecular Structure Analysis

Pyrazolo [3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo [3,4-b]pyridine derivatives .

Scientific Research Applications

  • Synthesis and Biological Evaluation : One study describes the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides and their evaluation for biological activity. This process involves nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine, followed by glycosylation with a protected alpha-halopentofuranose. The compounds were tested against viruses and tumor cells, demonstrating the potential of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives in pharmacological contexts (Sanghvi et al., 1989).

  • Development of Kinase-Focused Libraries : A study on the synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which are derivatives of 4-chloro-1H-pyrazolo[4,3-c]pyridine, indicates their suitability as scaffolds in drug discovery. They are particularly noted for their potential in binding to kinase enzymes, which is crucial for cancer drug targets (Smyth et al., 2010).

  • Structural and Optical Characteristics : Another research focuses on the structural, optical, and diode characteristics of pyrazolo pyridine derivatives. This study covers the preparation, characterization, and application of these derivatives in fabricating heterojunctions for potential use in electronic devices (Zedan et al., 2020).

  • Antileishmanial Activity : Research on the synthesis of 1H-pyrazolo[3,4-b]pyridine-phosphoramidate conjugates and their evaluation against Leishmania amazonensis reveals that derivatives of 4-chloro-1H-pyrazolo[3,4-b]pyridines demonstrate significant antileishmanial activity. This highlights their potential in developing treatments for leishmaniasis (Medeiros et al., 2017).

  • Corrosion Inhibitors for Mild Steel : A study on the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines investigates their application as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the practical applications of these compounds in industrial settings (Dandia et al., 2013).

Safety and Hazards

For safety and hazards, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrate how these compounds can be selectively elaborated along multiple growth-vectors .

Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZQGSDRGDYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676507
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871836-51-0
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-4-iodonicotinaldehyde (1.0 g, 3.7 mmol) in ethanol (6.0 mL) was added 3.0 mL of hydrazine (excess). The mixture was stirred at room temperature for 15 h and then concentrated under reduced pressure. The residue was diluted with water (30 mL) and extracted with dichloromethane (300 mL). The organic extract was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was dissolved in dichloromethane (5 mL) and stirred for 5 min. The precipitated solid was isolated by filtration and dried to give the desired intermediate 4-chloro-1H-pyrazolo[4,3-c]pyridine as a grey solid (110 mg, 19% yield), which was used in the next step without further purification. LCMS(ESI) m/z: 154.1 [M+H+]
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyridine-3-carbaldehyde (7.0 g) in DME (70 mL) was added hydrazine monohydrate (8.0 g) at room temperature. The reaction mixture was stirred overnight at 75° C., and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (4.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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